4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the pyrrolidine and thione groups in this compound potentially enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to yield 2-aminobenzamide.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Mechanism of Action
The mechanism of action of 4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The thione group can also interact with metal ions, potentially affecting metalloproteins .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(piperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
- 4-((2-(morpholin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
- 4-((2-(azepan-1-yl)ethyl)amino)quinazoline-2(1H)-thione
Uniqueness
4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione is unique due to the presence of the pyrrolidine group, which may enhance its binding affinity to certain biological targets compared to its analogs. The thione group also contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c19-14-16-12-6-2-1-5-11(12)13(17-14)15-7-10-18-8-3-4-9-18/h1-2,5-6H,3-4,7-10H2,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAULDMFEQCMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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